molecular formula C9H16ClN3O B1445688 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride CAS No. 1384430-79-8

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

Cat. No.: B1445688
CAS No.: 1384430-79-8
M. Wt: 217.69 g/mol
InChI Key: FJTKMKAFBQLCKS-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride typically involves the cyclization of amidoximes with organic nitriles. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts such as PTSA–ZnCl2 can improve the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in TFA.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like NaOH.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted oxadiazoles, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, in nematicidal applications, the compound inhibits succinate dehydrogenase (SDH), affecting the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids . Molecular docking studies have shown that the compound binds effectively to the active pocket of SDH, leading to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring provides additional stability and potential for diverse functionalization compared to other oxadiazole derivatives. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and agriculture.

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7;/h7-8H,2-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTKMKAFBQLCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137056-96-1
Record name rac-(1r,4r)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
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4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
Reactant of Route 6
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

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